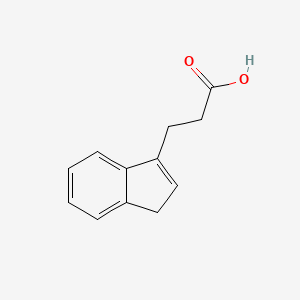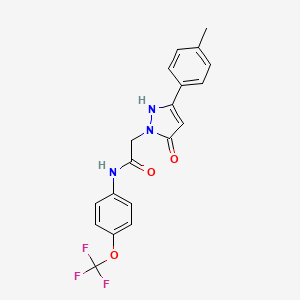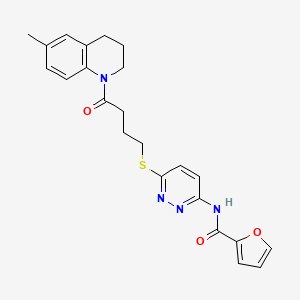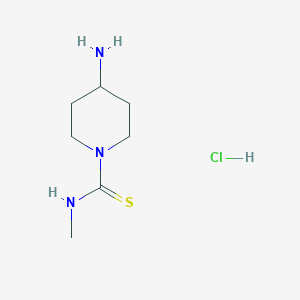
3-(1H-Inden-3-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Inden-3-YL)propanoic acid, commonly known as IPAA, is an organic compound with a chemical formula C12H12O2. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is used for the treatment of pain, fever, and inflammation.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 3-(1H-Inden-3-YL)propanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.
Starting Materials
3-bromopropionic acid, 1H-indene-3-carboxylic acid, Sodium hydroxide, Hydrochloric acid, Diethyl ether, Ethanol, Wate
Reaction
Step 1: Conversion of 3-bromopropionic acid to 3-bromopropionyl chloride using thionyl chloride and pyridine as a catalyst., Step 2: Reaction of 3-bromopropionyl chloride with 1H-indene-3-carboxylic acid in the presence of triethylamine to form 3-(1H-Inden-3-YL)propanoic acid chloride., Step 3: Hydrolysis of 3-(1H-Inden-3-YL)propanoic acid chloride using sodium hydroxide to form 3-(1H-Inden-3-YL)propanoic acid., Step 4: Acidification of the reaction mixture with hydrochloric acid and extraction of the product with diethyl ether., Step 5: Purification of the product by recrystallization from ethanol and water.
作用機序
The mechanism of action of IPAA involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX enzymes, IPAA reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
生化学的および生理学的効果
IPAA has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in various animal models. It has also been shown to have antioxidant properties, which can help reduce oxidative stress and inflammation. Additionally, IPAA has been found to have a neuroprotective effect, which can help protect against neurodegenerative diseases.
実験室実験の利点と制限
IPAA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its anti-inflammatory and analgesic properties make it a useful tool for studying inflammation and pain. However, IPAA also has some limitations. It has been shown to have some toxic effects, particularly at high doses, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for the study of IPAA. One area of research is the development of new IPAA derivatives with improved pharmacological properties. Another area of research is the investigation of the neuroprotective effects of IPAA and its potential use in the treatment of neurodegenerative diseases. Additionally, the mechanism of action of IPAA could be further elucidated to better understand its anti-inflammatory and analgesic properties.
科学的研究の応用
IPAA has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. IPAA has also been found to have antioxidant properties, which can help reduce oxidative stress and inflammation.
特性
IUPAC Name |
3-(3H-inden-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-12(14)8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,6H,5,7-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXELOVCQOUGAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Inden-3-YL)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2948503.png)

![N-(4-acetylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2948505.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2948508.png)
![Tert-butyl 1,5-dioxa-8-azaspiro[2.6]nonane-8-carboxylate](/img/structure/B2948510.png)

![3-(2-Fluorophenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]propanamide](/img/structure/B2948513.png)
![3-hydroxy-1-(2-methoxyphenyl)-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2948514.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2948515.png)
![8-(4-chlorophenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)
![1-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetyl)-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2948519.png)
![3-(Tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one](/img/structure/B2948522.png)
![4-methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole](/img/structure/B2948523.png)